Phenylthiohydantoin-aspartic Acid

描述

Contextualization within Protein and Peptide Structural Analysis

The primary structure of a protein, its amino acid sequence, is fundamental to its three-dimensional structure and, consequently, its biological function. Determining this sequence is a cornerstone of proteomics and molecular biology. Phenylthiohydantoin derivatives, such as PTH-aspartic acid, are central to this analytical process. wikipedia.orglibretexts.org They are the identifiable products of the sequential removal of amino acids from the N-terminus of a peptide. wikipedia.orglibretexts.org The ability to accurately identify each PTH-amino acid derivative in a sequential manner allows for the reconstruction of the entire peptide sequence. libretexts.org This information is crucial for understanding protein function, identifying gene products, and studying the effects of mutations. nih.gov

Historical Development of Phenylthiohydantoin Chemistry in Amino Acid Analysis

The use of phenylthiohydantoin chemistry in amino acid analysis was pioneered by Pehr Edman. wikipedia.orglibretexts.org Before Edman's work, the sequencing of proteins was a formidable challenge, often requiring harsh chemical methods that would break down the entire protein into its constituent amino acids without revealing their order. Edman developed a method of sequential degradation, where the N-terminal amino acid could be selectively labeled and cleaved off without hydrolyzing the rest of the peptide bonds. wikipedia.org This method, now known as Edman degradation, involves the reaction of the N-terminal amino group with phenyl isothiocyanate to form a phenylthiocarbamoyl derivative. mtoz-biolabs.com Subsequent treatment with acid cleaves this terminal residue as a thiazolinone derivative, which is then converted to the more stable phenylthiohydantoin (PTH) amino acid for identification. wikipedia.orgmtoz-biolabs.com The automation of this process in 1967 by Edman and Beggs significantly accelerated the pace of protein sequencing. wikipedia.org

Fundamental Role as a Derivative in Amino Acid Sequencing Methodologies

Phenylthiohydantoin-aspartic acid serves as the specific derivative for aspartic acid residues during Edman degradation. chemimpex.com After the cleavage and conversion steps, the resulting mixture of PTH-amino acids is typically analyzed by high-performance liquid chromatography (HPLC). nih.govnih.govnih.gov Each PTH-amino acid has a characteristic retention time, allowing for its identification. libretexts.org The identification of PTH-aspartic acid at a particular cycle of the Edman degradation indicates that aspartic acid was the N-terminal residue of the peptide at that stage.

The accuracy of this identification is paramount. Researchers have developed various analytical techniques, including mass spectrometry, to confirm the identity of PTH-amino acids, especially in cases of ambiguity. nih.govnih.gov The ability to unequivocally identify PTH-aspartic acid and other PTH derivatives is essential for the reliable determination of protein sequences. capes.gov.br

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 3-Phenyl-2-thiohydantoin-5-acetic acid, PTH-aspartic acid chemimpex.com |

| Molecular Formula | C₁₁H₁₀N₂O₃S chemimpex.com |

| Molecular Weight | 250.27 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| CAS Number | 5624-13-5 chemimpex.com |

Table 2: Key Research Findings on PTH-Amino Acid Analysis

| Research Focus | Key Findings |

|---|---|

| HPLC Analysis | High-performance liquid chromatography (HPLC) is a primary method for the separation and identification of PTH-amino acids based on their retention times. nih.govnih.govnih.gov |

| Mass Spectrometry | Mass spectrometry provides a confirmatory method for identifying PTH-amino acids, offering high sensitivity and structural information. nih.govnih.govacs.org |

| Solid-Phase Edman Degradation | The synthesis of side-chain protected PTH-amino acid standards improves the quantification and identification of residues during solid-phase peptide sequencing. nih.gov |

| Modified Amino Acids | The identification of modified amino acids via Edman sequencing can be challenging but is aided by comparing retention times to known standards and using complementary analytical techniques. nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aspartic Acid |

| Phenyl isothiocyanate |

| Phenylthiocarbamoyl |

| Thiazolinone |

| Trifluoroacetic acid |

| Anilinothiazolinone |

| Arginine |

| Lysine (B10760008) |

| Phenylalanine |

| Tyrosine |

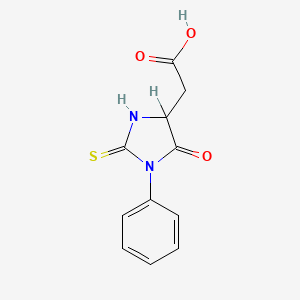

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUCNAREVSTFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971672 | |

| Record name | (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-13-5 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic phenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Mechanisms of Phenylthiohydantoin Aspartic Acid

Reaction of Aspartic Acid with Phenylisothiocyanate in Phenylthiocarbamoyl Formation

The initial step in the Edman degradation process involves the reaction of the N-terminal amino acid of a peptide, in this case, aspartic acid, with phenylisothiocyanate (PITC). libretexts.orglibretexts.org This reaction takes place under mildly alkaline conditions, typically at a pH of around 9.0, to form a phenylthiocarbamoyl (PTC) derivative. scispace.com The free amino group of aspartic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of PITC. libretexts.org

This addition reaction results in the formation of a PTC-aspartic acid adduct. libretexts.org The reaction is generally carried out in a solvent mixture such as pyridine (B92270) and water. uzhnu.edu.ua The process is carefully controlled to ensure the specific labeling of the N-terminal residue without disrupting the peptide bonds between other amino acids in the chain. wikipedia.orgnih.gov

Table 1: Reaction Conditions for Phenylthiocarbamoyl (PTC) Formation

| Parameter | Condition | Source |

| Reagent | Phenylisothiocyanate (PITC) | libretexts.org |

| Substrate | N-terminal Aspartic Acid | libretexts.org |

| pH | ~9.0 (mildly alkaline) | scispace.com |

| Solvent (example) | Pyridine-water mixture | uzhnu.edu.ua |

Cyclization and Cleavage for Phenylthiohydantoin-aspartic Acid Release in Edman Degradation

Following the formation of the PTC-aspartic acid, the next stage of the Edman degradation involves the cleavage of this modified N-terminal residue. libretexts.org This is achieved by treating the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid. libretexts.orgopenstax.org

Under these acidic conditions, the sulfur atom of the phenylthiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization reaction leads to the formation of a five-membered ring intermediate, an anilinothiazolinone (ATZ) derivative of aspartic acid, and the release of the shortened peptide chain. libretexts.orgopenstax.org

The ATZ-aspartic acid derivative is unstable and is subsequently converted to the more stable phenylthiohydantoin (PTH)-aspartic acid through an acid-catalyzed rearrangement. libretexts.orgopenstax.org This stable PTH-aspartic acid can then be identified using techniques like high-performance liquid chromatography (HPLC). nih.gov The entire process of labeling, cleavage, and conversion can be automated, allowing for the sequential analysis of amino acids in a peptide. wikipedia.org It's important to note that if the N-terminus is chemically modified, for instance, through the formation of pyroglutamic acid, the Edman degradation will not proceed. wikipedia.org

Synthesis of Side Chain-Protected this compound Derivatives

In the context of solid-phase peptide synthesis and sequencing, it is often necessary to protect the reactive side chains of amino acids to prevent unwanted side reactions. nih.gov For aspartic acid, its β-carboxyl group can be protected with various protecting groups. iris-biotech.de

The synthesis of side chain-protected PTH-aspartic acid derivatives allows for their use as standards in quantitative solid-phase Edman degradation. nih.gov For example, the benzyl (B1604629) ester (OBzl) has been used as a protecting group for the aspartic acid side chain. nih.gov The synthesis of PTH-Asp(OBzl) provides a stable standard for HPLC analysis, enabling the accurate quantification of this protected residue during sequencing. nih.gov The formation of aspartimide, a cyclic imide, is a significant side reaction that can occur during peptide synthesis involving aspartic acid, especially when adjacent to residues like glycine. nih.govnih.gov The use of bulky protecting groups on the aspartic acid side chain can help minimize this unwanted cyclization. iris-biotech.debiotage.com

Table 2: Examples of Side Chain-Protected Aspartic Acid Derivatives

| Protecting Group | Abbreviation | Purpose | Source |

| Benzyl | Bzl | Protection of β-carboxyl group | nih.gov |

| t-Butyl | tBu | Minimizing aspartimide formation | iris-biotech.de |

| 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl | Dmab | Investigating aspartimide formation | nih.gov |

Chemical Stability and Conversion Protocols for this compound

The stability of PTH-aspartic acid is crucial for its accurate identification. While more stable than its ATZ precursor, PTH-aspartic acid can still undergo degradation. libretexts.org One notable reaction is the potential for succinimide (B58015) formation from aspartic acid residues, which can be catalyzed by substances like acetic acid. mdpi.com This involves the cyclization of the aspartic acid side chain. mdpi.com

Conversion protocols are designed to ensure the complete and stable formation of the PTH derivative for analysis. After cleavage from the peptide, the resulting anilinothiazolinone (ATZ) derivative is treated with aqueous acid to facilitate its rearrangement to the more stable phenylthiohydantoin (PTH) form. libretexts.orgopenstax.org Interestingly, under certain Lewis acid-catalyzed conditions, the conversion of PTC-amino acids to ATZ derivatives can be achieved for most amino acids, but aspartic acid shows a strong preference to remain in the PTH form. nih.gov

Furthermore, methods exist to reverse the process, generating phenylthiocarbamyl (PTC) amino acids from PTH derivatives using an aqueous base with a reducing agent. nih.gov This reaction is essentially quantitative for all amino acids and provides an alternative to the standard acid conversion. nih.gov The stability of PTH derivatives can also be influenced by hydrolysis conditions. For instance, acid hydrolysis of PTH-aspartic acid can regenerate the free amino acid, although yields can vary depending on the specific conditions used. publish.csiro.au

Advanced Chromatographic and Spectrometric Methodologies for Phenylthiohydantoin Aspartic Acid Analysis

High-Performance Liquid Chromatography (HPLC) for Phenylthiohydantoin-amino Acid Separation and Identification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and identification of PTH-amino acids. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in protein chemistry. The identification of a specific PTH-amino acid is primarily based on the coincidence of its elution position, or retention time, with that of a known standard under identical chromatographic conditions. springernature.com

Reversed-Phase HPLC Applications in Phenylthiohydantoin-aspartic Acid Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed chromatographic mode for the separation of PTH-amino acids. In this technique, a non-polar stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Less polar PTH-amino acids are retained longer on the column, while more polar derivatives, such as PTH-Aspartic Acid, elute earlier.

The selection of the stationary phase and the composition of the mobile phase are critical for achieving optimal separation. A study by a Japanese research group successfully separated 20 pairs of PTH-amino acids, including PTH-Aspartic Acid, using a C18 HPLC column. nih.gov The retention time for the PTH derivative of Aspartic Acid (esterified) was recorded at 16.67 minutes under their specific experimental conditions. nih.gov

Table 1: Retention Time and m/z Value for PTH-Aspartic Acid Derivative

| PTH-Amino Acid Derivative | Retention Time (min) | m/z Value |

| PTH-Aspartic Acid (esterified) | 16.67 | 265 |

Data sourced from a study on the separation of 20 pairs of PTH-amino acids by RP-HPLC-MS/CD. nih.gov

Gradient Elution Optimization for this compound Resolution

Due to the wide range of polarities among the 20 common PTH-amino acids, isocratic elution (using a constant mobile phase composition) is often insufficient to achieve a complete separation in a reasonable timeframe. Therefore, gradient elution is ubiquitously employed. This technique involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of a stronger, less polar organic solvent like acetonitrile (B52724) or methanol (B129727).

Optimizing the gradient profile is crucial for resolving closely eluting peaks and ensuring accurate identification. A well-optimized gradient allows for the separation of all PTH-amino acids, from the most polar (like PTH-Aspartic Acid) to the most non-polar, within a single analytical run. Research has demonstrated the successful separation of 24 PTH-amino acids using a gradient elution of supercritical CO2 modified with methanol on a cyanopropyl column. researchgate.net While specific parameters vary depending on the column and instrumentation, a typical gradient program involves a carefully controlled increase in the organic solvent concentration over time.

Table 2: Illustrative Gradient Elution Program for PTH-Amino Acid Separation

| Time (min) | % Solvent A (Aqueous Buffer) | % Solvent B (Acetonitrile) |

| 0 | 95 | 5 |

| 2 | 95 | 5 |

| 20 | 55 | 45 |

| 25 | 10 | 90 |

| 27 | 10 | 90 |

| 28 | 95 | 5 |

| 35 | 95 | 5 |

This table represents a general gradient profile and the specific conditions for PTH-Aspartic Acid would be optimized within such a framework.

Standardization and Elution Position Reproducibility for this compound Identification

The primary method for identifying PTH-amino acids in a sample is by comparing their retention times to those of known standards. springernature.com This necessitates a high degree of reproducibility in the elution positions from one analytical run to the next. Factors that can influence retention time and must be carefully controlled include the mobile phase composition and pH, column temperature, and flow rate.

Modern HPLC systems, coupled with high-quality columns and solvents, can achieve excellent reproducibility, with relative standard deviations (RSD) of retention times typically being very low. This high level of precision is fundamental for the unambiguous identification of PTH-Aspartic Acid and other PTH-amino acids in complex mixtures derived from protein sequencing.

Table 3: Reproducibility of Retention Time for PTH-Amino Acids

| PTH-Amino Acid | Mean Retention Time (min) | Standard Deviation | % RSD |

| PTH-Aspartic Acid | 8.52 | 0.04 | 0.47 |

| PTH-Glutamic Acid | 9.78 | 0.05 | 0.51 |

| PTH-Serine | 6.21 | 0.03 | 0.48 |

This is a representative table illustrating the expected reproducibility for PTH-amino acids in a well-controlled HPLC system.

Quantitative HPLC Analysis of this compound Derivatives

Beyond qualitative identification, HPLC can also be used for the quantitative analysis of PTH-amino acids. This is achieved by measuring the peak area or peak height of the analyte and relating it to the concentration using a calibration curve. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

For PTH-Aspartic Acid, as with other amino acid derivatives, demonstrating a linear relationship between the detector response (peak area) and concentration over a specific range is essential for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. Studies have reported successful quantification of amino acid derivatives in various matrices with good linearity and low detection limits.

Table 4: Representative Data for Quantitative HPLC Analysis of an Amino Acid Derivative

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,542 |

| 50 | 759,980 |

This table illustrates the type of data used to construct a calibration curve for quantitative analysis. The specific values would be determined experimentally for PTH-Aspartic Acid.

Mass Spectrometry (MS) Techniques for Phenylthiohydantoin-amino Acid Characterization

Mass spectrometry (MS) provides an additional layer of confirmation in the analysis of PTH-amino acids by providing information about the mass-to-charge ratio (m/z) of the molecule. When coupled with a separation technique like HPLC, it becomes a powerful tool for unambiguous identification.

Thermospray Liquid Chromatography/Mass Spectrometry (LC/MS) for this compound Identification

Thermospray is a soft ionization technique that was historically used to interface liquid chromatography with mass spectrometry. In the context of PTH-amino acid analysis, Thermospray LC/MS has been shown to be an effective method for confirming the identity of PTH derivatives based on their molecular weight.

Research has demonstrated that the thermospray mass spectra of PTH-amino acids typically show a strong signal for the protonated molecular ion [M+H]⁺. nih.gov In some cases, limited fragmentation of the amino acid side chain or the PTH ring system is also observed, providing further structural information. For the esterified form of PTH-Aspartic Acid, a study reported a prominent ion peak at an m/z value of 265, corresponding to its protonated molecule. nih.gov This technique offers a valuable confirmation of the identity of PTH-Aspartic Acid, complementing the retention time data obtained from HPLC.

Table 5: Thermospray LC/MS Data for PTH-Aspartic Acid Derivative

| Compound | Ionization Mode | Observed m/z | Ion Type |

| PTH-Aspartic Acid (esterified) | Thermospray | 265 | [M+H]⁺ |

This data is based on findings from LC/MS analysis of PTH-amino acids. nih.gov

Laser Desorption/Multiphoton Ionization Time-of-Flight Mass Spectrometry (TOF MS) for this compound Analysis

A powerful technique for the analysis of thermally labile molecules like PTH-amino acids involves a two-step laser desorption and ionization process coupled with time-of-flight (TOF) mass spectrometry. stanford.eduacs.org This method separates the desorption and ionization events both spatially and temporally, allowing for independent optimization of each step. acs.org

The process begins with a pulse from a CO2 laser, which desorbs the PTH-amino acid sample prepared as a thin film. stanford.edu This initial step gently transfers the intact neutral molecules into the gas phase. After a carefully controlled delay, a second ultraviolet laser pulse, typically from a Nd:YAG laser at 266 nm, intercepts the cloud of desorbed molecules. stanford.eduacs.org This UV pulse ionizes the molecules through a process called 1+1 resonance-enhanced multiphoton ionization (REMPI). stanford.edu REMPI is both highly efficient and selective, targeting the chromophore common to all PTH derivatives. acs.org

The resulting ions are then accelerated into a time-of-flight mass spectrometer. The mass spectra generated by this method are characteristically "soft," meaning they are dominated by the parent ion peak with minimal fragmentation. stanford.edu This simplifies identification and is a significant advantage for quantitative analysis. Studies have demonstrated that this technique can be applied to the 20 primary PTH-amino acids, with a linear response in a concentration range from picomoles to nanomoles, making it a quantitative method. stanford.edunih.gov While most PTH-amino acids show a strong parent ion, the unique fragmentation patterns that do occur at low fluences can still be used for identification in cases where the parent ion is weak. stanford.edu

Key Parameters in Laser Desorption/Multiphoton Ionization TOF MS

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Desorption Laser | CO2 Laser | Gently desorbs intact neutral molecules from the sample surface. stanford.edu |

| Ionization Laser | Nd:YAG Laser (266 nm) | Selectively ionizes the desorbed molecules via REMPI. stanford.eduacs.org |

| Laser Fluence (Ionization) | ~1 mJ/cm² | Kept low to minimize fragmentation and produce dominant parent ion peaks. acs.org |

| Delay (Desorption to Ionization) | 0-300 µs (variable) | Timed to ensure the ionization laser intercepts the maximum number of desorbed molecules. stanford.edu |

Tandem Mass Spectrometry (MS/MS) Approaches in Phenylthiohydantoin-amino Acid Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful confirmatory tool in protein sequencing, complementing primary identification methods like HPLC. nih.gov While Edman degradation followed by HPLC identifies PTH-amino acids based on retention times, MS/MS provides definitive structural information through controlled fragmentation. nih.govyoutube.com This is particularly valuable for resolving ambiguities that may arise from co-eluting species in a chromatogram. youtube.com

In a typical MS/MS workflow, an initial mass spectrometer (MS1) selects the protonated molecular ion of a specific PTH-amino acid from a mixture. This selected ion is then directed into a collision cell, where it collides with an inert gas, causing it to fragment in a predictable manner. A second mass spectrometer (MS2) then analyzes the resulting fragment ions, producing a characteristic fragmentation spectrum. youtube.com This spectrum acts as a structural fingerprint, confirming the identity of the amino acid side chain and the PTH core structure. nih.gov

The thermospray liquid chromatography/mass spectrometry (LC/MS) interface has been successfully adapted for this purpose, allowing for the recognition of protonated molecular ions of all standard PTH-amino acids at the picomole level. nih.gov The fragmentation patterns observed in these thermospray mass spectra, which often show ions from limited fragmentation of both the amino acid side chain and the PTH ring system, provide the necessary data for unambiguous confirmation. nih.gov

Gas Chromatography (GC) Methodologies for Silylated this compound

Gas chromatography (GC) presents a high-resolution alternative to liquid chromatography for the analysis of PTH-amino acids. However, the inherent polarity of many PTH derivatives, especially those with functional groups in their side chains like PTH-aspartic acid, makes them non-volatile and prone to poor chromatographic behavior. oup.com Direct analysis of underivatized PTH-aspartic acid is challenging, but these difficulties are overcome by converting the analyte into a more volatile form through derivatization. oup.comsigmaaldrich.com

Silylation is the most common derivatization strategy for this purpose. sigmaaldrich.com Specifically, converting PTH-aspartic acid to its trimethylsilyl (B98337) (TMS) derivative significantly improves its gas chromatographic properties. oup.com Studies have shown that while underivatized PTH-aspartic acid can be chromatographed, the silylated form yields peaks with markedly superior symmetry and resolution. oup.com The use of retention indices, in addition to retention times, provides a standardized measure for identification that is less susceptible to variations in chromatographic conditions. oup.com

Apparent Retention Indices of Silylated PTH-Amino Acids

| Silylated PTH-Amino Acid | Apparent Retention Index (I) |

|---|---|

| PTH-Alanine | 1850 |

| PTH-Valine | 1935 |

| PTH-Leucine | 2012 |

| PTH-Aspartic Acid | 2197 |

| PTH-Methionine | 2240 |

| PTH-Glutamic Acid | 2315 |

| PTH-Phenylalanine | 2345 |

| PTH-Tyrosine | 2580 |

Derivatization Strategies for Gas Chromatographic Analysis of this compound

The goal of derivatization in the context of GC is to replace active, polar hydrogens on functional groups (such as the carboxylic acid group in PTH-aspartic acid) with nonpolar moieties. sigmaaldrich.com This chemical modification increases the analyte's volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.comresearchgate.net

Silylation is a widely used and effective technique for derivatizing amino acids and their PTH derivatives. sigmaaldrich.com The process involves reacting the analyte with a silylating agent. For PTH-amino acids, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent. oup.com Another powerful silylation reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts, which is a significant advantage in ensuring reproducible results. sigmaaldrich.com

The derivatization reaction for PTH-aspartic acid typically involves heating the dried analyte with the silylating reagent (e.g., MTBSTFA) in a suitable solvent like acetonitrile. sigmaaldrich.com This process quantitatively converts the carboxylic acid group to its silyl (B83357) ester, rendering the molecule sufficiently volatile for separation on a GC column. oup.com

Element-Specific Detection in Gas Chromatography of this compound

A significant advantage of using GC for PTH-amino acid analysis is the availability of highly selective detectors. oup.com While a standard Flame Ionization Detector (FID) or a mass spectrometer can be used, element-specific detectors offer enhanced selectivity and can simplify complex chromatograms. oup.comnih.gov

For the analysis of any PTH derivative, including PTH-aspartic acid, the flame-photometric detector (FPD) configured for sulfur-specific detection is particularly useful. oup.comoup.com Every PTH-amino acid contains a sulfur atom within its thiazolinone ring structure, which is a remnant of the original Edman reagent (phenylisothiocyanate). The FPD provides a highly specific response to sulfur-containing compounds, effectively filtering out signals from non-sulfur-containing background or impurity molecules that may be present in the sample. oup.com This combination of silylation for improved chromatography and sulfur-specific detection for enhanced selectivity creates a robust and reliable method for identifying and quantifying PTH-amino acids generated during protein sequencing. oup.comoup.com

Integrated Analytical Platforms for Comprehensive this compound Profiling

Comprehensive profiling of PTH-aspartic acid, especially within the complex matrix of a protein sequencing run, often necessitates the use of integrated analytical platforms that combine multiple technologies. nih.govyoutube.com No single method can provide all the necessary information with absolute certainty, but by combining the strengths of different techniques, a highly accurate and unambiguous identification can be achieved.

An ideal integrated platform combines a high-resolution separation technique with one or more information-rich detection methods. Common configurations include:

HPLC-MS/CD: This platform couples high-performance liquid chromatography with both mass spectrometry and circular dichroism (CD) detection. nih.gov HPLC provides the primary separation based on retention time. The MS detector confirms the molecular weight of the eluting PTH-amino acid, while the CD detector can provide information on the molecule's stereochemistry (D- or L-configuration) by measuring its differential absorption of circularly polarized light. nih.gov

GC-MS: As detailed previously, the combination of gas chromatography for separation and mass spectrometry for detection is a powerful tool for analyzing derivatized PTH-amino acids. mdpi.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, confirming the peak identity from the GC. sigmaaldrich.com

LC-MS/MS: This approach uses liquid chromatography for separation, followed by tandem mass spectrometry for confirmation. nih.gov It is especially useful for confirming sequences from complex samples and verifying identifications made by HPLC with UV detection. nih.govyoutube.com

By integrating these methodologies, analysts can cross-validate results, leading to a much higher degree of confidence in the final amino acid sequence assignment. For instance, a peak identified by its retention time in an HPLC run can be confirmed by its molecular weight and fragmentation pattern using an online MS/MS system, providing a comprehensive and robust analytical workflow. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Acronym |

|---|---|

| This compound | PTH-aspartic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA |

| Trimethylsilyl | TMS |

| tert-butyldimethylsilyl | TBDMS |

| Phenylisothiocyanate | PITC |

| Acetonitrile | - |

Applications of Phenylthiohydantoin Aspartic Acid in Protein and Peptide Sequencing and Beyond

Role of Phenylthiohydantoin-aspartic Acid in Automated Edman Degradation for N-Terminal Sequencing

Automated Edman degradation is a powerful method for sequencing the N-terminal region of a protein or peptide. creative-proteomics.compharmiweb.com The process involves a cyclical chemical reaction that sequentially removes one amino acid at a time from the amino (N-terminal) end of a polypeptide. libretexts.orglibretexts.org The core of this process is the reaction of the free N-terminal amino group with phenyl isothiocyanate (PITC) under mildly alkaline conditions. creative-proteomics.com This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. creative-proteomics.compharmiweb.com

In the subsequent step, treatment with a strong acid, such as trifluoroacetic acid, cleaves the bond of the N-terminal amino acid, releasing it as an unstable anilinothiazolinone (ATZ) derivative, while the rest of the peptide chain remains intact. creative-proteomics.comlibretexts.orgopenstax.org This ATZ-amino acid is then selectively extracted and converted into a more stable phenylthiohydantoin (PTH) derivative through treatment with aqueous acid. libretexts.orgopenstax.org If the N-terminal amino acid is aspartic acid, the resulting molecule is PTH-aspartic acid. This stable derivative is then identified, typically by high-performance liquid chromatography (HPLC). nih.govacs.org The shortened peptide is then automatically subjected to the next cycle of degradation, revealing the subsequent amino acid in the sequence. libretexts.orgopenstax.org

The identification of PTH-aspartic acid is a critical step in determining a protein's sequence. In each cycle of the automated Edman degradation, a single PTH-amino acid derivative is produced and analyzed. creative-proteomics.com When PTH-aspartic acid is detected, it confirms that an aspartic acid residue was at the N-terminus of the peptide in that specific cycle.

The identification process relies on comparing the chromatographic properties of the unknown sample from the sequencer with those of known PTH-amino acid standards. nih.gov Specifically, the retention time of the released PTH derivative during HPLC is matched against the known retention time for a pure standard of PTH-aspartic acid. libretexts.orgnih.gov This comparative analysis allows for the unambiguous assignment of the amino acid at that position. The cycle is repeated, with each subsequent PTH derivative being identified in the same manner, allowing for the stepwise reconstruction of the N-terminal amino acid sequence. pharmiweb.com

While highly effective, the Edman degradation process has limitations, particularly when sequencing larger proteins and peptides. libretexts.orgopenstax.org Automated sequencers can reliably determine the sequence of up to 30-50 amino acid residues. creative-proteomics.compharmiweb.com Beyond this length, the efficiency of the cleavage reaction decreases, and the buildup of unwanted chemical by-products from incomplete reactions can interfere with the analysis. libretexts.orgopenstax.org This creates a noisy background that makes it progressively harder to identify the correct PTH-amino acid signal in each cycle.

To overcome this limitation, large proteins are typically first cleaved into smaller, more manageable peptide fragments using chemical reagents or specific enzymes like trypsin. libretexts.orglibretexts.org These smaller fragments, which can be 5 to 40 amino acids in length, are then individually sequenced through Edman degradation. nih.gov The complete protein sequence is subsequently reconstructed by identifying overlapping sequences among the different fragments. libretexts.org

A significant challenge in protein sequencing is the identification of post-translationally modified (PTM) amino acids, which are crucial for protein structure and function. nih.gov Edman degradation relies on comparing sample retention times to those of the 20 common PTH-amino acid standards. nih.gov Modified amino acids often present a challenge because they are not part of these standard kits, and analysts may be unfamiliar with their elution characteristics. nih.gov

However, many modified amino acids can be successfully identified if they form stable PTH derivatives with distinct retention times. nih.gov Research has shown that certain modifications are more amenable to this analysis than others. For instance, phosphoserine is known to be unstable during sequencing, making its direct identification difficult. nih.gov Conversely, other modified residues yield stable PTH derivatives that can be reliably identified by experienced analysts. nih.gov The ability to identify isoaspartic acid, an isomer of aspartic acid that can arise from protein degradation, is also critical, though sequencing may stop if a non-α-amino acid like isoaspartic acid is encountered. creative-proteomics.comnih.gov

| Modified Amino Acid | Stability/Identifiability via Edman Degradation | Reasoning/Notes |

|---|---|---|

| N,N-dimethylarginine | Stable and easily identified | Yields a stable PTH derivative with a distinctive retention time. nih.gov |

| N-ɛ-methyl lysine (B10760008) | Stable and easily identified | Yields a stable PTH derivative with a distinctive retention time. nih.gov |

| S-β-propionamidocysteine | Stable and easily identified | Yields a stable PTH derivative with a distinctive retention time. nih.gov |

| N-ɛ-acetyl lysine | Stable and easily identified | Yields a stable PTH derivative with a distinctive retention time. nih.gov |

| 4-hydroxyproline | Stable and identifiable | Commonly observed and familiar to experienced sequencers; may produce a pair of peaks. nih.gov |

| Phosphoserine | Unstable | Difficult to identify directly due to instability during the sequencing process. nih.gov |

| Methionine sulfoxide | Identified as Methionine | Typically reduced back to Methionine during the sequencing process. nih.gov |

| Isoaspartic acid | Challenging | As a non-α-amino acid, it can halt the sequencing process. creative-proteomics.com |

Contributions to Peptide Synthesis and Validation

The utility of PTH-amino acid derivatives, including PTH-aspartic acid, extends to the field of synthetic chemistry. In addition to sequencing natural proteins, Edman degradation is a valuable tool for validating the sequence of synthetically produced peptides. nih.gov During solid-phase peptide synthesis, errors such as the deletion of an amino acid can occur. nih.gov

By performing Edman degradation on the synthetic peptide, researchers can confirm that the correct amino acid sequence was assembled. nih.gov To facilitate this, PTH derivatives of side-chain protected amino acids, which are used during synthesis, have been synthesized to serve as HPLC standards. nih.gov This allows for the unequivocal assignment and quantification of each residue, ensuring the quality and accuracy of synthetic peptides used as research reagents, potential therapeutics, or synthetic antigens. nih.govchemimpex.com

Utility in Enzymatic Research and Reaction Mechanism Elucidation

Determining the primary sequence of an enzyme is a prerequisite for understanding its catalytic mechanism. The identification of specific residues like aspartic acid at precise locations within a polypeptide chain is crucial. Aspartic acid residues are frequently found in the active sites of enzymes, such as aspartic proteases, where their carboxyl side chains act as key catalytic groups.

By using Edman degradation to identify PTH-aspartic acid at a specific position, researchers can pinpoint residues that may be critical for an enzyme's function. chemimpex.com This sequence information, combined with techniques like site-directed mutagenesis, allows scientists to investigate the role of individual amino acids in substrate binding and catalysis. This detailed knowledge is invaluable for elucidating reaction mechanisms and for the rational design of enzyme inhibitors or novel enzymes. chemimpex.com

Broader Implications in Proteomics and Biochemical Investigations

The reliable identification of PTH-aspartic acid and other PTH-amino acid derivatives via Edman degradation has broad implications for proteomics and biochemical research. creative-proteomics.com It serves as a fundamental tool for protein characterization, allowing for the definitive identification of unknown proteins by matching a portion of their N-terminal sequence to database entries. chemimpex.com It is also essential for quality control in the production of recombinant proteins for therapeutic or industrial use, confirming their identity and integrity. pharmiweb.com

Furthermore, sequencing provides insights into molecular interactions, protein stability, and function. chemimpex.com By identifying the building blocks of proteins one by one, the formation of derivatives like PTH-aspartic acid enables a deeper understanding of the complex biochemical processes that underpin life. chemimpex.com

Challenges, Innovations, and Future Directions in Phenylthiohydantoin Aspartic Acid Research

Methodological Refinements for Enhanced Sensitivity and Throughput in Phenylthiohydantoin-aspartic Acid Analysis

The traditional method for identifying PTH-amino acids, including PTH-aspartic acid, is high-performance liquid chromatography (HPLC). springernature.com However, the demand for analyzing smaller sample amounts and increasing the speed of analysis has driven significant methodological refinements.

One key area of advancement is the move towards microbore HPLC systems. These systems utilize columns with smaller internal diameters (e.g., 1 mm I.D.), which can lead to enhanced sample detectability. nih.gov Researchers have developed mixed nitrile alkylsilane bonded phases and ternary gradient elution conditions specifically for resolving common PTH amino acids on these microbore columns. nih.gov To effectively use these systems for high-sensitivity analysis, modifications to standard HPLC equipment are often necessary to reduce extra-column band broadening, and specialized preformed gradient elution techniques have been developed to maintain rapid analysis times at the lower flow rates characteristic of microbore chromatography. nih.gov

Another significant innovation is the coupling of liquid chromatography with mass spectrometry (LC-MS). Techniques like thermospray liquid chromatography/mass spectrometry have been shown to successfully identify PTH amino acids at the 150-picomole level. nih.gov More recently, electrospray ionization mass spectrometry (ESI-MS) has demonstrated even greater sensitivity, with the ability to detect PTH-amino acids at the sub-femtomole level using selected reaction monitoring (SRM). acs.org ESI-MS provides a linear response for the signal intensity of the protonated molecule over a concentration range of 50–1000 fmol/µL. acs.org This enhanced sensitivity is achieved through optimization of the solvent system, electrode design, and the use of microscale electrospray nozzles that allow for stable operation at very low flow rates (100–300 nL/min). acs.org Furthermore, collision-induced dissociation (CID) product ion spectra can be obtained for various PTH derivatives, aiding in their unambiguous identification. acs.org

Development of Novel this compound Standards and Reference Materials

Accurate identification of PTH-amino acids by HPLC is fundamentally reliant on comparing the elution time of an unknown peak with that of a known standard. springernature.com While this is straightforward for the 20 common proteinogenic amino acids, it becomes a significant challenge for modified amino acids, which are often not included in standard PTH-amino acid kits. nih.gov

To address this, researchers have focused on the synthesis of PTH derivatives for a variety of modified amino acids. This includes side-chain-protected amino acids that are commonly used in solid-phase peptide synthesis. nih.gov For instance, PTH derivatives of Asp(OBzl) (benzyl-protected aspartic acid) have been synthesized and characterized by their melting point, elemental analysis, and extinction coefficient. nih.gov These synthesized standards allow for the unequivocal assignment and quantification of these residues during the solid-phase Edman degradation of synthetic peptides, which is a valuable tool for quality control in peptide synthesis. nih.gov

Furthermore, studies have been conducted to systematically characterize the chromatographic properties of various modified PTH-amino acids on different sequencing instruments. nih.gov By providing a peptide containing known modified amino acids to multiple laboratories, researchers can compile data on the average elution positions of these derivatives, creating a valuable reference for the scientific community. nih.gov The availability of such reference materials and data is essential for the confident identification of post-translationally modified residues and other non-standard amino acids in protein sequencing. springernature.comnih.gov

The synthesis of PTH-aspartic acid itself serves as a crucial reference material for its identification in complex mixtures derived from Edman degradation. chemimpex.com

Addressing Limitations in Modified Phenylthiohydantoin-amino Acid Identification and Characterization

The identification of modified amino acids, including derivatives of aspartic acid, presents a significant challenge in protein sequencing. nih.gov Edman degradation, while powerful for determining the position of a modification, requires picomole amounts of a relatively pure sample and prior knowledge of the elution characteristics of the modified PTH derivative. nih.gov The identification of these modifications is crucial as they can impact protein structure and function. nih.gov

One common modification involving aspartic acid is the formation of isoaspartic acid. A study by the Edman Sequencing Research Group (ESRG) in 2005 included a synthetic peptide containing isoaspartic acid to assess the ability of different laboratories to identify this modification. nih.gov Such studies highlight the difficulties and provide valuable data on the chromatographic behavior of these modified residues. nih.gov

Another challenge arises from modifications that can occur during sample preparation, such as carbamylation when urea (B33335) is used. nih.gov The identification of such artifacts is important to avoid misinterpretation of the protein sequence. The development of methods that can distinguish between closely related or isobaric residues is also an active area of research. While standard mass spectrometry can struggle to differentiate between isomers like leucine (B10760876) and isoleucine, specific fragmentation techniques can sometimes provide the necessary resolution. acs.orgcreative-biolabs.com

The limitations of Edman degradation become more pronounced with larger proteins (over 100 amino acids) due to decreased efficiency and interfering interactions. libretexts.org In these cases, a "divide and conquer" strategy is employed, where the protein is cleaved into smaller peptides that are then sequenced individually. libretexts.org Overlapping these peptide sequences allows for the reconstruction of the full-length protein sequence. libretexts.org

Emerging Technologies and Their Potential Impact on this compound Based Research

While Edman degradation remains a valuable tool, particularly for N-terminal sequencing, emerging technologies are poised to have a significant impact on protein analysis. Mass spectrometry (MS) has become a dominant technology in proteomics, offering high sensitivity and the ability to characterize complex post-translational modifications. nih.govcreative-biolabs.com The development of high-resolution mass analyzers is critical for distinguishing between near-isobaric residues like lysine (B10760008) and glutamine, a task that can be challenging for lower-resolution instruments. creative-biolabs.com

The combination of HPLC with MS/CD (Circular Dichroism) is an emerging technique for the simultaneous determination of the sequence and absolute configuration of amino acids in a peptide. nih.gov By synthesizing D- and L-PTH amino acid standards, it has been shown that each enantiomeric pair exhibits opposite signs in their CD spectra around 270 nm, allowing for stereochemical assignment. nih.gov

Furthermore, technologies like phage display and flexizyme technology are enabling the discovery and incorporation of non-proteinogenic amino acids into peptide libraries, expanding the chemical space for drug discovery. univie.ac.at While not directly analytical methods for PTH-aspartic acid, these technologies generate novel peptides whose characterization will rely on advanced sequencing techniques. As these technologies mature, the need for robust and sensitive methods for identifying and characterizing a wider array of amino acid derivatives, including those of aspartic acid, will continue to grow.

Interdisciplinary Applications of this compound Chemistry in Biochemical Sciences

The chemistry of this compound, rooted in the Edman degradation process, has broad applications across the biochemical sciences. Its primary role is in protein characterization, specifically in determining the amino acid sequence, which is fundamental to understanding a protein's function and interactions. chemimpex.com

In the field of drug discovery and development, PTH-aspartic acid chemistry is relevant to the characterization of peptide-based drugs. univie.ac.at For example, teriparatide and abaloparatide are peptide drugs related to parathyroid hormone (PTH) used to treat osteoporosis. univie.ac.at The precise sequence and integrity of these therapeutic peptides must be verified, a process where Edman degradation can play a role.

Furthermore, the study of D-aspartic acid (D-Asp) has emerged as an important area in neuroscience and endocrinology. mdpi.com D-Asp is found in the central nervous system and endocrine tissues and is believed to be involved in regulating hormone biosynthesis and neurodevelopmental processes. mdpi.com Research into D-Asp often involves its measurement in various biological samples. While not directly involving PTH-aspartic acid, the analytical techniques honed for PTH amino acid analysis, such as sensitive HPLC and MS methods, are transferable to the analysis of free amino acids like D-Asp.

The synthesis of PTH-aspartic acid and its derivatives also contributes to the broader field of peptide synthesis, providing tools for creating specific peptide sequences for various research purposes in biochemistry and molecular biology. chemimpex.com

常见问题

Q. Methodological Steps :

- Coupling : Treat the peptide with phenylisothiocyanate in a basic buffer (pH 8–9).

- Cleavage : Use trifluoroacetic acid to release the PTH-amino acid.

- Identification : Analyze via reverse-phase HPLC with a C18 column and UV detection (e.g., 269 nm) .

Basic: How is this compound detected and distinguished from other PTH-amino acids in chromatographic analysis?

PTH-Asp is differentiated using calibrated HPLC systems with phenylthiohydantoin amino acid standards. The retention time and elution profile under specific mobile phase conditions (e.g., ammonium acetate buffer and acetonitrile gradients) are compared to reference data. For example, PTH-Asp typically elutes earlier than hydrophobic residues like PTH-phenylalanine due to its acidic side chain .

Q. Optimization Tips :

- Adjust pH and acetonitrile concentration to resolve overlapping peaks.

- Validate with synthetic PTH-Asp standards to confirm retention times .

Advanced: How can researchers address low yields of this compound during Edman degradation?

Low yields may arise from incomplete cleavage, side reactions, or sample loss. Mitigation strategies include:

- Sample Immobilization : Covalently bind peptides to solid-phase supports (e.g., Sequelon arylamine membranes) to minimize washout .

- Reagent Purity : Use freshly prepared trifluoroacetic acid and anhydrous conditions to prevent hydrolysis side reactions .

- Sensitivity Enhancements : Modify sequencers to collect fractions for scintillation counting when using radiolabeled samples .

Advanced: What experimental contradictions arise when quantifying aspartic acid in hydrolyzed samples, and how are they resolved?

Acid hydrolysis converts asparagine to aspartic acid, leading to overestimation of Asp content. This is addressed by:

- Enzymatic Digestion : Use leucine aminopeptidase or carboxypeptidase to selectively hydrolyze peptides without altering side chains .

- Mass Spectrometry : Employ LC-MS/MS to distinguish Asp from Asn via accurate mass/charge ratios .

Advanced: What statistical methods validate the quantification of this compound in complex mixtures?

- Calibration Curves : Use linear regression with synthetic PTH-Asp standards to establish detection limits.

- ANOVA : Compare replicate runs to assess variability (e.g., p < 0.05 significance threshold) .

- Signal-to-Noise Ratios : Optimize HPLC detectors (e.g., UV or fluorescence) to enhance sensitivity for low-abundance residues .

Advanced: How does the stability of this compound impact long-term sequencing projects?

PTH-Asp degrades under prolonged exposure to light, moisture, or acidic conditions. Best practices include:

- Storage : Keep derivatives in anhydrous acetonitrile at -20°C.

- Real-Time Analysis : Minimize delays between Edman cycles and HPLC detection .

Advanced: What protocols prevent cross-contamination of PTH-amino acids during high-throughput sequencing?

- Column Regeneration : Flush HPLC systems with 100% acetonitrile after each run.

- Blanks : Run solvent-only cycles between samples to eliminate carryover .

Advanced: How are novel synthetic routes for this compound optimized for research-scale production?

- Reaction Conditions : Use DMF/water (8:2) with triethylamine to improve phenylisothiocyanate coupling efficiency.

- Purification : Recrystallize products from aqueous ethanol to remove unreacted amino acids .

Advanced: How do post-translational modifications of aspartic acid (e.g., isomerization) affect PTH-derivative analysis?

Isomerization (e.g., L- to D-Asp) alters HPLC retention times. Solutions include:

- Chiral Columns : Use β-cyclodextrin-based columns to separate enantiomers.

- Tandem MS : Confirm modifications via fragmentation patterns .

Advanced: How can researchers integrate this compound data with other biophysical techniques for structural studies?

- Cross-Validation : Combine Edman degradation with MALDI-TOF MS to verify peptide mass.

- Molecular Modeling : Use aspartic acid positional data to predict protein folding or active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。